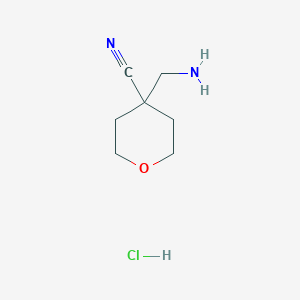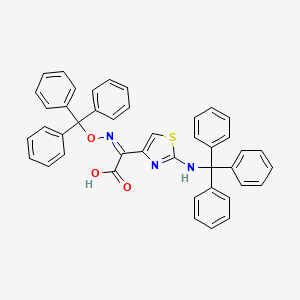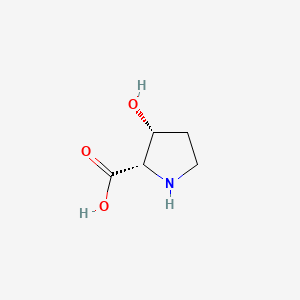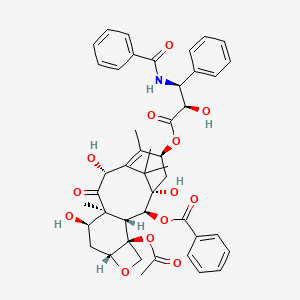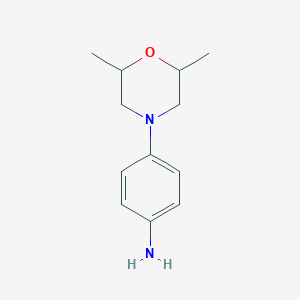![molecular formula C8H15NO6S B1142078 (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid CAS No. 115184-30-0](/img/structure/B1142078.png)
(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium compounds are pivotal in various applications due to their unique chemical and physical properties. Lithium's reactivity and role in battery technology have made it a subject of extensive research.
Synthesis Analysis
The synthesis of lithium compounds varies depending on the desired end product. For lithium vanadium phosphate, a key material in lithium-ion batteries, methods include high-temperature solid-state, sol-gel, and hydrothermal methods, each affecting the material's electrochemical performance differently (Wang et al., 2017).
Molecular Structure Analysis
The coordination chemistry of lithium ions has been studied extensively, with a focus on bond lengths, geometry, coordination numbers, and solvent crystallization effects. This understanding is crucial for designing lithium compounds for specific applications (Olsher et al., 1991).
Chemical Reactions and Properties
The chemical reactions of lithium compounds, particularly with atmospheric gases, have been reviewed to understand the formation and decomposition of corrosion layers. This knowledge is vital for improving the durability and performance of lithium-based technologies (Phillips & Tanski, 2005).
Physical Properties Analysis
The electrochemical properties of lithium compounds, such as those found in lithium-ion batteries, are influenced by synthesis methods and material choices. Studies have shown that nanostructuring and incorporating carbon phases can enhance charge storage capacity and cycling performance (Stephenson et al., 2014).
Chemical Properties Analysis
Recovery and recycling processes for lithium from various sources, including spent lithium-ion batteries, have been reviewed. These processes are essential for sustainable lithium use and involve methods like acid/alkaline leaching and solvent extraction (Meshram et al., 2014).
Scientific Research Applications
The chemical compound (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid, while not directly mentioned in the available literature, is related to a class of compounds known as thiazolidines. Thiazolidines and their derivatives, including thiazolidinediones, have been extensively researched for their pharmacological potential and applications in medicinal chemistry. This summary focuses on the broader class to which the specified compound belongs, highlighting its implications in scientific research without discussing drug usage or side effects.
Thiazolidines in Scientific Research
Thiazolidines are heterocyclic compounds that contain a sulfur atom in a five-membered ring. This structural motif is significant in medicinal chemistry due to its presence in various bioactive compounds. The literature provides insights into the synthesis, structural stability, and biological activities of thiazolidines and their derivatives. These compounds demonstrate a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Synthesis and Green Chemistry : The synthesis of thiazolidines has evolved significantly, with an emphasis on green chemistry methodologies. These approaches aim to enhance the selectivity, purity, and yield of the compounds while minimizing environmental impact. The synthesis techniques include multicomponent reactions, click reactions, nano-catalysis, and other methods that align with the principles of green chemistry (Santos et al., 2018).
Biological Activities : Thiazolidines and their derivatives exhibit a broad spectrum of biological activities. These include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. The diversity in biological response underscores the therapeutic potential of thiazolidine motifs, prompting further research into their pharmacological applications (Sahiba et al., 2020).
Molecular Docking and Pharmacological Evaluation : The exploration of thiazolidines extends to their molecular docking studies and pharmacological evaluation, particularly in the context of anticancer and anti-inflammatory properties. These studies aim to understand the interaction between thiazolidine derivatives and biological targets, facilitating the design of more effective therapeutic agents (Raut et al., 2020).
properties
IUPAC Name |
(4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-VOJFLOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


